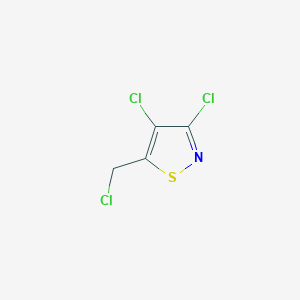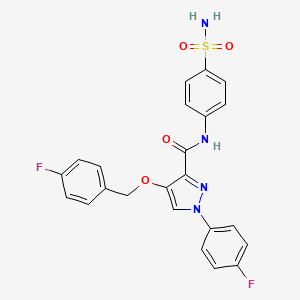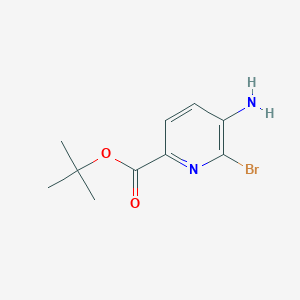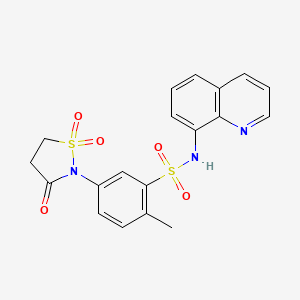![molecular formula C11H16N2O2 B2486211 N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide CAS No. 2305395-78-0](/img/structure/B2486211.png)
N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide, also known as DMOX or 5-DMOX, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide is not fully understood, but it has been suggested that it acts as a nucleophile and forms covalent bonds with metal ions. This property makes it useful as a ligand in the synthesis of metal complexes. N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against gram-positive and gram-negative bacteria. N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide has been found to have a protective effect on the liver and can reduce liver damage caused by toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide is its ease of synthesis and high purity yield. It is also stable under normal laboratory conditions. However, N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide is a relatively new compound, and its properties and applications are still being explored. Therefore, there may be limitations to its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and application of N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide. One potential direction is the synthesis of new metal complexes using N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide as a ligand. These complexes can be used in catalysis and medicinal chemistry. Another direction is the investigation of N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide as a potential anticancer agent. Further studies can also be conducted to explore the antimicrobial and anti-inflammatory properties of N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide. Finally, the synthesis of new derivatives of N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide can be explored to enhance its properties and applications.
Conclusion:
In conclusion, N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide is a promising compound with various applications in scientific research. Its ease of synthesis and high purity yield make it an attractive compound for use in experiments. Further studies are needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide involves the reaction of 2,2-dimethylpropylamine with ethyl acrylate in the presence of a catalyst. The resulting product is then reacted with oxalyl chloride and subsequently with 5-amino-1,2-oxazole to yield N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide. The synthesis method has been optimized to produce high yields of pure N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide has been found to have various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic and medicinal purposes. N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide has also been used as a building block for the synthesis of other compounds, such as 5-N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide-1,2,3-triazole, which has been found to have anticancer properties.
Eigenschaften
IUPAC Name |
N-[3-(2,2-dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-5-9(14)12-10-6-8(13-15-10)7-11(2,3)4/h5-6H,1,7H2,2-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTVQQCTDQSBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NOC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2486130.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)

![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)
![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2486145.png)
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)


![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)